1-Amino-3-methoxynaphthalene
Overview
Description
1-Amino-3-methoxynaphthalene: is an organic compound with the molecular formula C11H11NO It is a derivative of naphthalene, where an amino group is attached to the first carbon and a methoxy group is attached to the third carbon of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
1-Amino-3-methoxynaphthalene can be synthesized through several methods. One common approach involves the nitration of 3-methoxynaphthalene to form 1-nitro-3-methoxynaphthalene, followed by reduction of the nitro group to an amino group. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like iron and hydrochloric acid.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The reaction conditions are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
1-Amino-3-methoxynaphthalene undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form derivatives with different functional groups.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products:
Oxidation: Formation of 1-nitro-3-methoxynaphthalene.
Reduction: Formation of 1-amino-3-hydroxynaphthalene.
Substitution: Formation of various substituted naphthalene derivatives.
Scientific Research Applications
1-Amino-3-methoxynaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a fluorescent probe in biochemical assays.
Industry: It is used in the production of materials with specific optical and electronic properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 1-amino-3-methoxynaphthalene depends on its application. In biochemical assays, it may interact with specific enzymes or proteins, altering their activity. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can affect the molecular targets and pathways involved, leading to changes in cellular processes.
Comparison with Similar Compounds
- 1-Amino-2-methoxynaphthalene
- 1-Amino-4-methoxynaphthalene
- 2-Amino-3-methoxynaphthalene
Comparison:
1-Amino-3-methoxynaphthalene is unique due to the specific positioning of the amino and methoxy groups on the naphthalene ring. This positioning affects its chemical reactivity and physical properties. For example, the electronic effects of the substituents can influence the compound’s ability to participate in certain reactions, making it more or less reactive compared to its isomers.
Properties
IUPAC Name |
3-methoxynaphthalen-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-13-9-6-8-4-2-3-5-10(8)11(12)7-9/h2-7H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWDXXQHBIDECOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80579007 | |
Record name | 3-Methoxynaphthalen-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80579007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50885-12-6 | |
Record name | 3-Methoxynaphthalen-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80579007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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